molecular formula C15H12N4O2 B2555099 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 926240-77-9

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B2555099
M. Wt: 280.287
InChI Key: RBMIDRFAHQDIRK-UHFFFAOYSA-N
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Description

The compound “3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as carbamates of 4-nitrophenylchloroformate have been synthesized in a simple nucleophilic substitution reaction .

Scientific Research Applications

1. Analysis of Pyrazole Derivatives

Research on pyrazole derivatives, including 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, has shown significant focus on their molecular structure and reactivity. A study by Szlachcic et al. (2020) investigated the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives. They found that intramolecular hydrogen bonds play a crucial role in the low reactivity of these compounds, impacting their synthesis and potential applications (Szlachcic et al., 2020).

2. Synthesis and Spectroscopic Investigations

Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups, including derivatives of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. Their study involved characterizing these compounds using various spectroscopic techniques and theoretical calculations, emphasizing the importance of these derivatives in chemical synthesis and analysis (Özkınalı et al., 2018).

3. Structural and Energetic Properties in Energetic Materials

Zhao et al. (2014) conducted a comparative study on the structural and energetic properties of various nitroazole compounds, including 3-nitro-1H-pyrazole derivatives. Their research provided insights into how different amino substituents influence the properties of energetic materials, which is critical for the development of advanced explosives and propellants (Zhao et al., 2014).

4. Antibacterial Activity of Derivatives

Kerru et al. (2020) explored the antibacterial activity of novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives, synthesized from reactions involving pyrazole derivatives. Their findings highlighted the significance of these compounds in developing new antibacterial agents, especially those with nitro groups, which showed enhanced activity against certain bacterial strains (Kerru et al., 2020).

Future Directions

While specific future directions for this compound were not found, there is ongoing research into the properties and potential applications of similar compounds . This includes the development of new antimicrobial and antioxidant agents .

properties

IUPAC Name

5-(4-nitrophenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIDRFAHQDIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

Citations

For This Compound
3
Citations
HG El-Attar, MA Salem, SA Ibrahim, EA Bakr - Research on Chemical …, 2023 - Springer
A novel and reusable nanomagnetic catalyst, Fe 2 O 3 @SiO 2 /In 2 O 3 , was synthesized by a facile chemical approach in three successive steps. The nanocatalyst was characterized …
Number of citations: 1 link.springer.com
MH Baren, SA Ibrahim, MM Al-Rooqi, SA Ahmed… - Scientific Reports, 2023 - nature.com
The present study involves synthesis a new series of α-aminophosphonates 2a-f and 4a-d derivatives in good yield with a simple workup via Kabachnik-Fields reaction in the presence …
Number of citations: 6 www.nature.com
Y Mostinski, GJJE Heynen… - Journal of medicinal …, 2020 - ACS Publications
The tyrosine phosphatase SHP2 controls the activity of pivotal signaling pathways, including MAPK, JAK-STAT, and PI3K-Akt. Aberrant SHP2 activity leads to uncontrolled cell …
Number of citations: 15 pubs.acs.org

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